molecular formula C7H14ClO4P B1362239 Diethyl (3-chloro-2-oxopropyl)phosphonate CAS No. 67257-29-8

Diethyl (3-chloro-2-oxopropyl)phosphonate

Cat. No. B1362239
CAS RN: 67257-29-8
M. Wt: 228.61 g/mol
InChI Key: MZMAAXZDJLJCDS-UHFFFAOYSA-N
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Description

Diethyl (3-chloro-2-oxopropyl)phosphonate is a chemical compound with the molecular formula C7H14ClO4P . Its molecular weight is 227.6 . The IUPAC name for this compound is 3-chloro-3-ethyl-2-oxopentyl phosphonate .


Molecular Structure Analysis

The InChI code for Diethyl (3-chloro-2-oxopropyl)phosphonate is 1S/C7H14ClO4P/c1-3-7(8,4-2)6(9)5-12-13(10)11/h13H,3-5H2,1-2H3,(H,10,11)/p-1 . The InChI key is HDFWKTVDAQNDNK-UHFFFAOYSA-M .

Scientific Research Applications

Synthesis of Phosphorylated Heterocycles

Diethyl (3-chloro-2-oxopropyl)phosphonate is utilized in the synthesis of various phosphorylated heterocycles. These compounds are significant due to their potential biological activities and their use in medicinal chemistry. The compound serves as a reagent in reactions such as the Paal–Knorr, Dimroth, and Gewald reactions .

Horner–Wadsworth–Emmons Olefination

This compound is well-studied as a reagent in the Horner–Wadsworth–Emmons olefination reaction. It is used to form carbon-carbon double bonds, a fundamental step in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Synthesis of Terminal Alkynes

As a precursor of the Bestmann–Ohira reagent, Diethyl (3-chloro-2-oxopropyl)phosphonate is involved in the synthesis of terminal alkynes via the Seyferth–Gilbert homologation. Terminal alkynes are crucial in the construction of complex organic molecules .

Cycloaddition Reactions

The compound finds application in cycloaddition reactions, particularly in the synthesis of 1,2,3-triazoles. These triazoles are important in various fields, including pharmaceuticals, due to their diverse biological activities .

Biochemical Research

In biochemical research, Diethyl (3-chloro-2-oxopropyl)phosphonate can be used as a biochemical reagent due to its reactive properties. It can be involved in studies related to enzyme inhibition and mechanism of action of biologically active compounds .

Organic Synthesis Intermediate

This chemical serves as an intermediate in organic synthesis, particularly in the development of new synthetic methodologies. Its reactivity with various organic substrates makes it a valuable tool for creating novel compounds .

Medicinal Chemistry

In medicinal chemistry, Diethyl (3-chloro-2-oxopropyl)phosphonate is used as an intermediate in the synthesis of drug candidates. Its incorporation into molecules can enhance their pharmacological properties .

Agricultural Chemistry

Lastly, the compound’s role in agricultural chemistry should not be overlooked. It can be used to synthesize molecules that act as herbicides or pesticides, contributing to crop protection strategies .

properties

IUPAC Name

1-chloro-3-diethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMAAXZDJLJCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378644
Record name Diethyl (3-chloro-2-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-chloro-2-oxopropyl)phosphonate

CAS RN

67257-29-8
Record name Diethyl (3-chloro-2-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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